molecular formula C15H18N6O B2686994 8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195941-96-7

8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2686994
CAS RN: 2195941-96-7
M. Wt: 298.35
InChI Key: HVVJSHCWACOEMV-UHFFFAOYSA-N
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Description

8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H18N6O and its molecular weight is 298.35. The purity is usually 95%.
BenchChem offers high-quality 8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis of various bicyclic compounds, including those with a 3,8-diazabicyclo[3.2.1]octane core, through methodologies involving amide activation and cyclization processes. Such compounds have been evaluated for their affinity at specific receptors, highlighting the importance of these structures in medicinal chemistry (Singh et al., 2007).

Natural Occurrence and Synthetic Utility

  • The 2,8-diheterobicyclo[3.2.1]octane ring systems have been extensively studied for their natural occurrence, synthetic accessibility, and the broad spectrum of biological activities they exhibit. These systems serve as core structures in numerous biologically active natural products and represent versatile building blocks in modern organic synthesis (Flores & Díez, 2014).

Novel Heterocyclic Structures

  • Variecolortins A-C, isolated from the marine-derived fungus Eurotium sp., feature a 2-oxa-7-azabicyclo[3.2.1]octane core, showcasing the structural diversity and potential biological relevance of compounds containing the bicyclo[3.2.1]octane scaffold (Zhong et al., 2018).

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-10-8-17-14(9-16-10)15(22)21-11-2-3-12(21)7-13(6-11)20-5-4-18-19-20/h4-5,8-9,11-13H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJSHCWACOEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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